molecular formula C11H10FN5O2S2 B2368638 2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 886935-11-1

2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No. B2368638
CAS RN: 886935-11-1
M. Wt: 327.35
InChI Key: HPOWMDVVMHEQTB-UHFFFAOYSA-N
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Description

“2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” is an organic compound with the molecular formula C11H10FN5O2S2. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .


Molecular Structure Analysis

The molecular structure of “2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” includes a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound also contains a fluorophenyl group and a carbamoylamino group attached to the thiadiazole ring.

Scientific Research Applications

Metabolism and Disposition in Humans

Compounds structurally similar to 2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, such as various sulfonamides and carbamoylamino derivatives, are studied for their metabolism and disposition in the human body. These studies often aim to understand the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents. For instance, the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans were elucidated, highlighting the significance of understanding metabolic pathways and the role of enzymes like monoamine oxidase-B in drug biotransformation (Shaffer et al., 2008).

Pharmacokinetics in Special Populations

Research often focuses on the pharmacokinetics of compounds in specific patient populations, such as the elderly or those with particular diseases, to optimize dosing regimens and enhance therapeutic outcomes. For example, the pharmacokinetics of intravenous paracetamol in elderly patients were studied to understand how aging affects drug clearance and exposure, guiding safer and more effective use in this population (Liukas et al., 2011).

Drug Metabolism and Potential Interactions

Investigations into the metabolism of drugs and potential interactions with other substances are crucial for identifying adverse effects and optimizing therapeutic strategies. For instance, the metabolism of acetaminophen and its impact on the sulfation of sex hormones were studied, providing insights into the mechanism of action and potential side effects of widely used medications (Cohen et al., 2018).

Future Directions

The 1,3,4-thiadiazole nucleus, which is present in “2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide”, is a common and integral feature of a variety of natural products and medicinal agents . Therefore, it’s likely that future research will continue to explore the potential applications of 1,3,4-thiadiazole derivatives in various fields, including medicine and pharmacology.

properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O2S2/c12-6-1-3-7(4-2-6)14-9(19)15-10-16-17-11(21-10)20-5-8(13)18/h1-4H,5H2,(H2,13,18)(H2,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWMDVVMHEQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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